molecular formula C18H12F2N4O3S B2603014 N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 941931-11-9

N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No.: B2603014
CAS No.: 941931-11-9
M. Wt: 402.38
InChI Key: QNLYYMZIQOIBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide" is a synthetic organic compound characterized by a pyridazine core substituted with a 4-fluorophenyl group at the 6-position and a sulfanylacetamide moiety at the 3-position. The acetamide side chain is further functionalized with a 4-fluoro-3-nitrophenyl group. This structure integrates multiple pharmacophoric elements, including fluorine atoms (known to enhance metabolic stability and bioavailability) and a nitro group (often associated with redox activity or electrophilic reactivity).

The compound’s structural complexity highlights its utility in exploring structure-activity relationships (SAR), particularly in analogs of pyridazine derivatives, which are frequently studied for their pharmacological properties .

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O3S/c19-12-3-1-11(2-4-12)15-7-8-18(23-22-15)28-10-17(25)21-13-5-6-14(20)16(9-13)24(26)27/h1-9H,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLYYMZIQOIBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoro-3-nitroaniline and 4-fluorobenzaldehyde. The synthetic route may involve the formation of intermediate compounds such as 4-fluoro-3-nitrobenzyl alcohol . The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with specific receptors, leading to a biological response. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other pyridazine-based sulfanylacetamide derivatives. A key analog, 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (CAS: 872694-73-0), provides a basis for comparative analysis . Below is a detailed comparison:

Table 1: Structural and Functional Group Comparisons

Feature Target Compound Analog (872694-73-0)
Pyridazine Substituent 6-(4-fluorophenyl) 6-(4-methylphenyl)
Acetamide Side Chain N-(4-fluoro-3-nitrophenyl) N-(oxolan-2-ylmethyl)
Key Functional Groups - Two fluorine atoms
- Nitro group (electron-withdrawing)
- Methyl group (electron-donating)
- Tetrahydrofuran-derived oxolane (polar)
Potential Physicochemical Effects - Increased lipophilicity and metabolic stability (fluorine)
- Potential redox activity (nitro group)
- Enhanced solubility (oxolane)
- Steric flexibility (methyl group)

Key Findings from Structural Analysis

In contrast, the 4-methylphenyl substituent in the analog donates electrons, which may increase ring reactivity . The nitro group on the target compound’s phenyl ring enhances electrophilicity, possibly enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes). The analog lacks such a group, reducing its electrophilic character.

Solubility and Bioavailability :

  • The oxolane (tetrahydrofuran) moiety in the analog improves aqueous solubility due to its polarity, whereas the target compound’s fluoro-nitro-phenyl group may reduce solubility but enhance membrane permeability .

Synthetic Considerations :

  • Introducing fluorine and nitro groups requires specialized reagents (e.g., fluorinating agents or nitration conditions), increasing synthetic complexity compared to the methyl and oxolane groups in the analog.

Limitations in Available Data

The provided evidence lacks explicit experimental data (e.g., IC₅₀ values, solubility measurements, or pharmacokinetic profiles) for these compounds. Thus, comparisons are primarily theoretical, based on functional group chemistry and known SAR trends in pyridazine derivatives.

Biological Activity

N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a nitrophenyl moiety and a pyridazinyl group, which contribute to its biological properties. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC16H14F2N4O3S
Molar Mass366.37 g/mol
Melting Point138.5 °C
Density1.429 g/cm³
pKa13.18

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the regulation of neurotransmitter levels in the brain. Inhibition of these enzymes can enhance cholinergic signaling, making it a potential candidate for treating neurodegenerative diseases like Alzheimer's disease .
  • Photoaffinity Labeling : Similar compounds have been utilized as photoaffinity labeling probes, allowing researchers to map binding sites on target proteins such as monoamine oxidase B (MAO-B). This approach aids in understanding the active sites and mechanisms involved in drug interactions .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the nitrophenyl and pyridazinyl groups can significantly alter the biological activity of the compound. For instance, varying the position and type of substituents on the aromatic rings can enhance or diminish enzyme inhibition potency. The introduction of electron-withdrawing groups like fluorine increases lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

  • Cholinesterase Inhibition : A study demonstrated that derivatives of similar compounds showed promising results as AChE inhibitors, with IC50 values indicating effective inhibition at low concentrations. The presence of both nitro and fluorine groups was critical for maintaining high inhibitory activity .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of related compounds, revealing that modifications to the sulfanylacetamide structure could lead to increased efficacy against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.